Cas no 21768-47-8 ((3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride)

(3S,4R)-3-Amino-4-hydroxyoxolan-2-one hydrochloride is a chiral heterocyclic compound featuring an amino and hydroxyl group on a γ-lactone scaffold. Its stereospecific (3S,4R) configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and pharmaceutical applications. The hydrochloride salt enhances solubility and stability, facilitating handling and storage. This intermediate is particularly useful in the synthesis of bioactive molecules, including nucleoside analogs and enzyme inhibitors, due to its functional group versatility. Rigorous quality control ensures consistent purity, meeting research and industrial standards. Its structural precision and reactivity make it a preferred choice for medicinal chemistry and fine chemical development.
(3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride structure
21768-47-8 structure
Product Name:(3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride
CAS No:21768-47-8
MF:
MW:
CID:4641732
Update Time:2025-08-14

(3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride

(3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride Pricemore >>

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Additional information on (3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride

Introduction to (3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride (CAS No. 21768-47-8)

(3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride is a significant compound in the field of pharmaceutical chemistry, characterized by its unique stereochemical configuration and biological activity. This compound, identified by its CAS number 21768-47-8, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The hydrochloride salt form enhances its solubility and bioavailability, making it a valuable candidate for further research and clinical trials.

The molecular structure of (3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride consists of an oxolane ring with specific stereochemistry at the 3S and 4R positions. This configuration is critical for its biological activity, as it influences how the molecule interacts with biological targets. The presence of both an amino group and a hydroxyl group on the oxolane ring contributes to its versatility in chemical modifications, enabling the synthesis of derivatives with enhanced pharmacological properties.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between (3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride and biological receptors. These studies have revealed that the compound exhibits high binding affinity to certain enzymes and receptors, suggesting its potential as an inhibitor or modulator in therapeutic contexts. For instance, preliminary research indicates that this compound may interfere with the activity of enzymes involved in inflammatory pathways, making it a promising candidate for treating chronic inflammatory diseases.

In addition to its potential anti-inflammatory properties, (3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride has shown promise in preclinical studies related to neurodegenerative disorders. The oxolane ring structure is known to mimic natural biomolecules, which could facilitate its interaction with neural receptors. Studies have suggested that this compound may help protect against neurotoxicity by modulating the activity of key enzymes and reducing oxidative stress in neuronal cells. These findings are particularly intriguing given the increasing prevalence of neurodegenerative diseases worldwide.

The synthesis of (3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride involves multi-step organic reactions that require precise control over stereochemistry. Advanced synthetic methodologies, such as asymmetric hydrogenation and enzymatic resolution, have been employed to achieve the desired stereochemical purity. These techniques not only ensure high yield but also minimize the formation of unwanted isomers, which could compromise biological activity.

The hydrochloride salt form of this compound enhances its pharmacokinetic properties by improving solubility in aqueous solutions. This makes it more suitable for formulation into oral or injectable medications, which is crucial for clinical applications. Furthermore, the stability of the hydrochloride salt under various storage conditions has been thoroughly evaluated, ensuring that it remains effective throughout its shelf life.

Current research is focused on optimizing the synthetic routes for large-scale production of (3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride. Efforts are being made to reduce production costs and improve scalability without compromising quality. Green chemistry principles are being integrated into these processes to minimize environmental impact. For example, solvent recovery systems and catalytic processes that reduce waste are being implemented.

The potential therapeutic applications of (3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride extend beyond inflammation and neurodegenerative diseases. Preliminary data suggest that it may also have antimicrobial properties, making it a candidate for developing new antibiotics or antiviral agents. The ability of this compound to interact with multiple biological targets underscores its versatility as a pharmacological tool.

In conclusion, (3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride (CAS No. 21768-47-8) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique stereochemistry and biological activity make it a valuable asset in addressing various health challenges. As research continues to uncover new applications and optimize production methods, this compound is poised to play a crucial role in future medical treatments.

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